

# OptoBI-1: A Photopharmacological Tool for Precise Control of TRPC Channels

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## Compound of Interest

Compound Name: OptoBI-1

Cat. No.: B1193284

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## Introduction

**OptoBI-1** is a synthetically developed, photoswitchable molecule that functions as a potent agonist for the Transient Receptor Potential Canonical (TRPC) channel subfamily, specifically TRPC3, TRPC6, and TRPC7.[1] It represents a significant advancement in photopharmacology—a field that uses light to control the activity of drugs with high spatiotemporal precision.[2][3] Developed by modifying the known TRPC agonist GSK1702934A with an azobenzene photoswitch, **OptoBI-1** allows for the reversible, light-mediated control of TRPC channel activity, independent of the cell's lipid metabolism.[2] This capability provides researchers with a powerful tool to investigate the physiological and pathological roles of these ion channels in various cellular contexts, including the cardiovascular and nervous systems.

## Discovery and Core Design

The development of **OptoBI-1** was born out of the need for more precise tools to manipulate TRPC channel activity. The parent compound, GSK1702934A, is a non-lipidic activator of TRPC3/6 channels. To impart photoswitchable properties, researchers incorporated an azobenzene moiety into its structure. This chemical group undergoes a reversible conformational change—*isomerization*—when exposed to specific wavelengths of light. This design allows **OptoBI-1** to exist in two distinct states: a thermally stable, less active *trans*-isomer and a light-induced, highly active *cis*-isomer.

## Photochemical Properties and Mechanism of Action

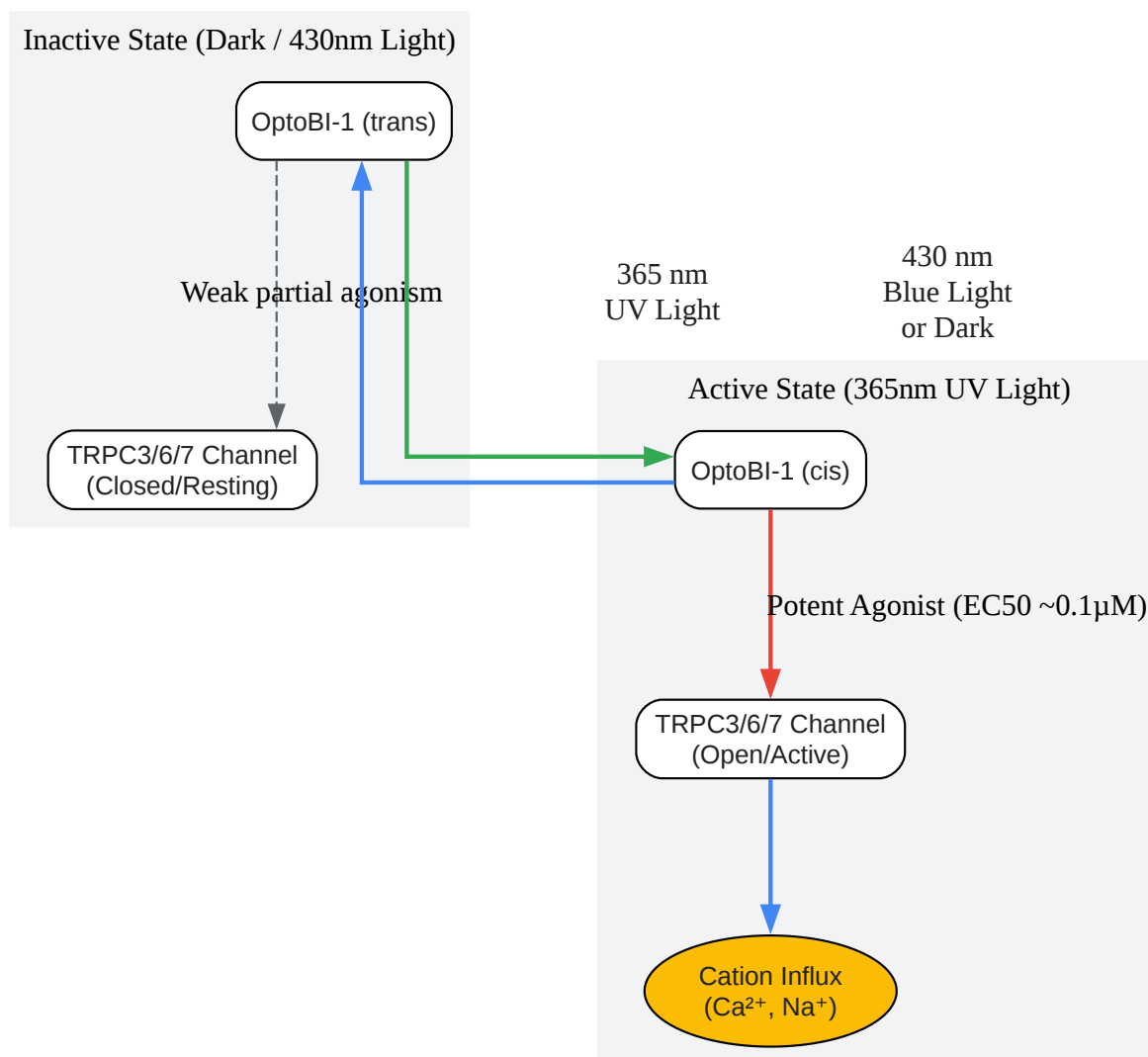
The functionality of **OptoBI-1** is governed by its ability to isomerize under specific light conditions. The inactive trans form is converted to the active cis form upon illumination with ultraviolet (UV) light (~365 nm). The active cis-isomer then potently agonizes TRPC3, TRPC6, and TRPC7 channels, leading to cation influx and cellular depolarization. The effect can be rapidly reversed by exposing the molecule to blue light (~430 nm), which facilitates the transition back to the inactive trans form, or by allowing it to relax back to the stable trans state in the dark, a process that takes approximately 50 minutes. This rapid on/off switching capability enables precise temporal control over cellular signaling pathways.

The cis-isomer of **OptoBI-1** is a potent agonist with an EC50 value of approximately 0.1  $\mu\text{M}$  for TRPC3. In contrast, the trans-isomer exhibits only weak partial agonist activity at higher concentrations. This differential activity between isomers is the basis for its utility as a molecular switch to control ion channel function.

Table 1: Photochemical and Pharmacological Properties of **OptoBI-1**

Property	Value / Description	Source(s)
Target Channels	TRPC3, TRPC6, TRPC7	
Inactive Channels	No observed effect on TRPC4, TRPC5	
Active Conformation	cis-isomer	
Inactive Conformation	trans-isomer	
Activation Wavelength	~365 nm (UV light)	
Deactivation Wavelength	~430 nm (Blue light)	
EC50 (cis-form on TRPC3)	~0.1 $\mu\text{M}$	
Thermal Relaxation	Returns to trans form in ~50 minutes in the dark	
Isomerization Ratio (365 nm)	96% cis, 4% trans	

| Isomerization Ratio (430 nm)| 22% cis, 78% trans | |



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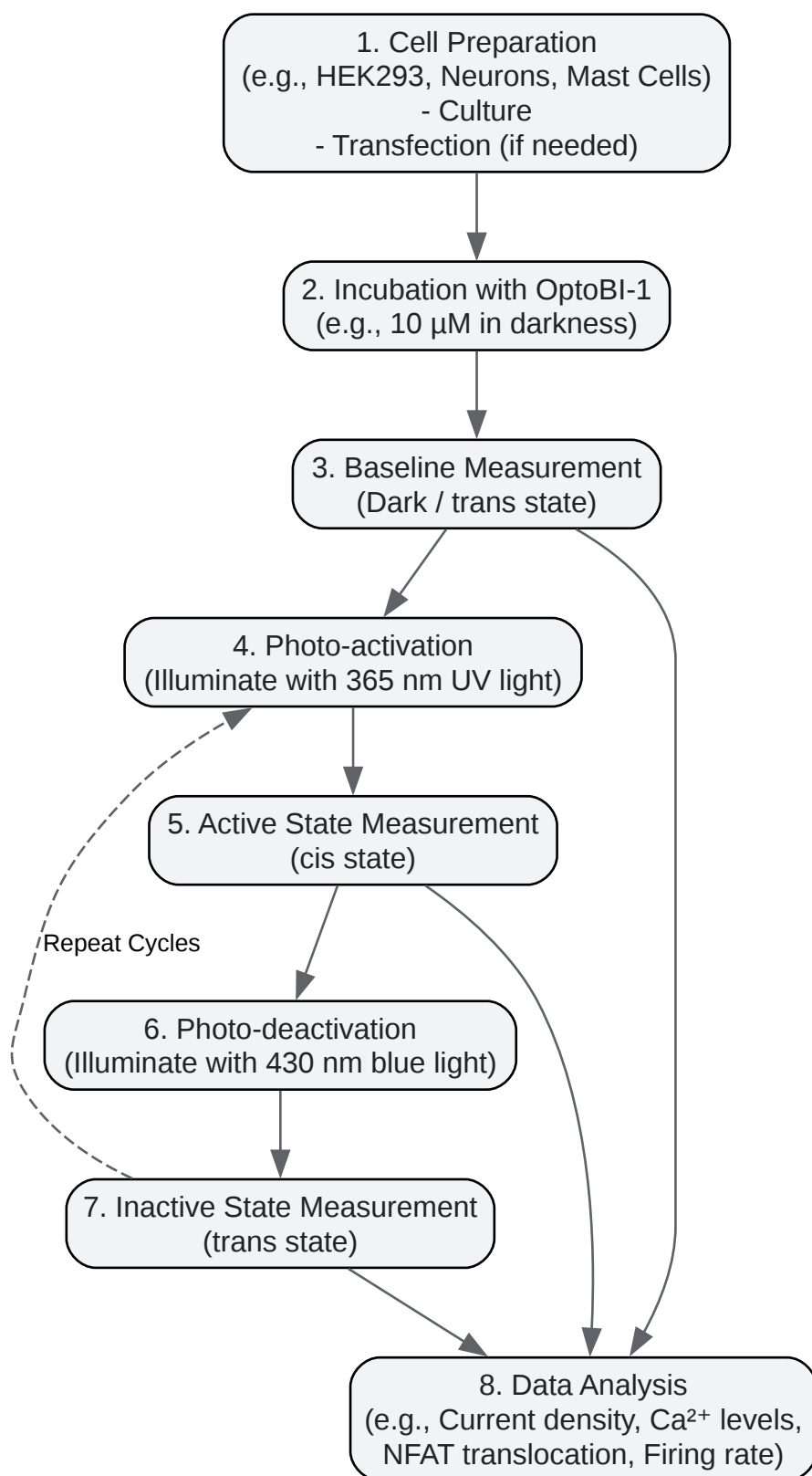
Caption: Photoswitching mechanism of **OptoBI-1** between its inactive trans and active cis states.

## Experimental Protocols & Applications

**OptoBI-1** has been utilized in various cell types to elucidate the function of TRPC channels. Below are generalized methodologies for key experiments.

## General Experimental Workflow

The use of **OptoBI-1** typically follows a workflow involving cell preparation, incubation with the compound, and precise light application to trigger and reverse its effects, while cellular responses are monitored.



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Caption: A generalized experimental workflow for utilizing **OptoBI-1** to study TRPC channel function.

## Electrophysiological Recording in HEK293 Cells

Objective: To measure ion channel currents in response to **OptoBI-1** photo-isomerization.

- **Cell Culture and Transfection:** Human Embryonic Kidney (HEK293) cells are cultured under standard conditions. For specific channel studies, cells are transiently transfected with plasmids encoding the desired TRPC channel (e.g., YFP-TRPC3).
- **Electrophysiology:** Whole-cell patch-clamp recordings are performed. Cells are perfused with an extracellular solution, and the patch pipette is filled with an intracellular solution.
- **OptoBI-1 Application:** **OptoBI-1** (e.g., 10  $\mu$ M) is added to the extracellular solution in the dark.
- **Photocycling and Data Acquisition:** The membrane potential is held at a specific voltage. The cell is exposed to alternating periods of 365 nm and 430 nm light to induce the cis and trans states of **OptoBI-1**, respectively. Inward and outward currents are recorded continuously to measure channel activation and deactivation.

## Calcium Imaging and NFAT Translocation in Mast Cells

Objective: To investigate downstream signaling pathways, such as calcium influx and transcription factor activation.

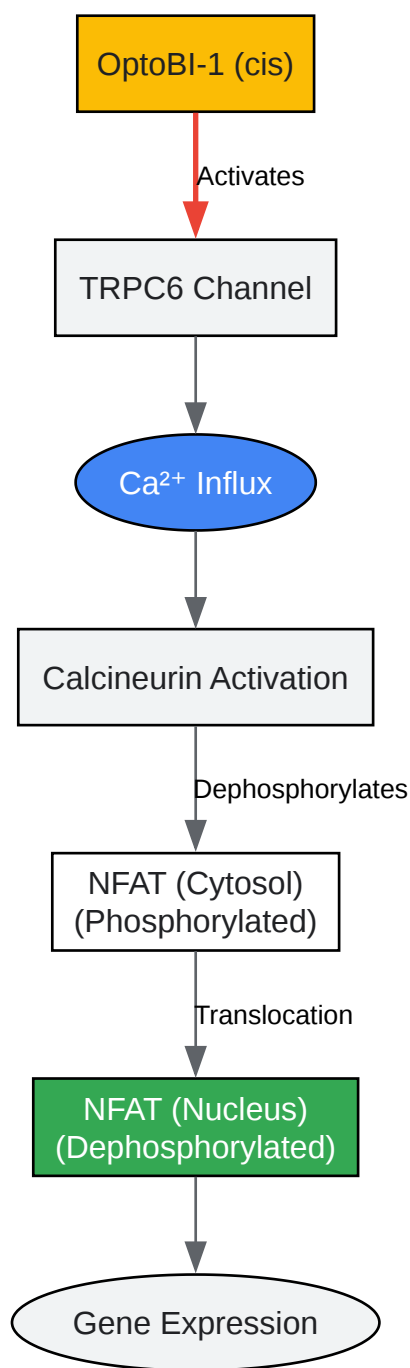
- **Cell Preparation:** RBL-2H3 mast cells are genetically modified to express a specific TRPC isoform (e.g., TRPC6) and a calcium biosensor like R-GECO. For transcription factor studies, a fluorescently tagged NFAT (e.g., mCherry-NFAT1) is also co-expressed.
- **Microscopy:** Cells are imaged using fluorescence microscopy.
- **OptoBI-1 Application and Photocycling:** Cells are incubated with **OptoBI-1** (e.g., 10  $\mu$ M). A defined pattern of UV (365 nm) and blue light (430 nm) illumination is applied to the cells.
- **Data Acquisition:**

- Calcium Imaging: Changes in the fluorescence intensity of the R-GECO sensor are monitored over time, indicating fluctuations in cytosolic  $\text{Ca}^{2+}$  levels.
- NFAT Translocation: The distribution of mCherry-NFAT1 is imaged before and after photocycling. An increase in the nucleus-to-cytosol fluorescence ratio indicates translocation of NFAT to the nucleus, a key step in its activation.

## Signaling Pathways Modulated by OptoBI-1

### Immune Cell Signaling in Mast Cells

In RBL-2H3 mast cells, which endogenously express low levels of TRPC channels, overexpression of TRPC6 makes them sensitive to **OptoBI-1**. Light-induced activation of TRPC6 by cis-**OptoBI-1** leads to significant  $\text{Ca}^{2+}$  entry, which in turn triggers the nuclear translocation of the transcription factor NFAT (Nuclear Factor of Activated T-cells). This pathway is crucial for immune cell function and demonstrates how **OptoBI-1** can be used to precisely control gene expression downstream of  $\text{Ca}^{2+}$  signaling.



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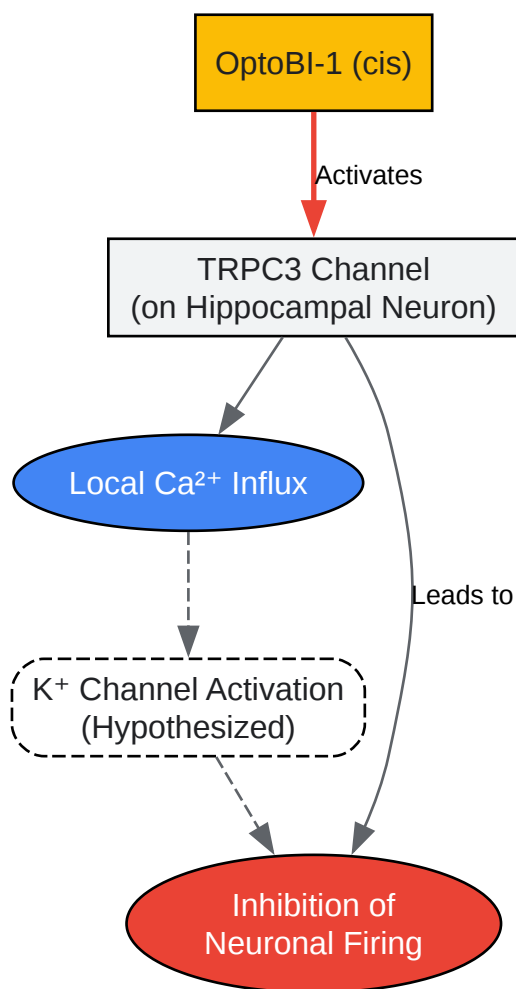
Caption: **OptoBI-1**-mediated TRPC6-NFAT signaling pathway in mast cells.

## Neuronal Firing in Hippocampal Neurons

In murine hippocampal neurons, **OptoBI-1** provides a way to study the role of TRPC3 in regulating neuronal excitability. The activation of TRPC3 channels by cis-**OptoBI-1** leads to an



inhibition of neuronal firing. While the complete mechanism is still under investigation, it is proposed to involve localized  $\text{Ca}^{2+}$  signaling near the channel, which may subsequently activate potassium ( $\text{K}^+$ ) conductances, leading to hyperpolarization and reduced firing frequency.



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Caption: Proposed pathway for **OptoBI-1**-induced inhibition of neuronal firing via TRPC3.

## Conclusion

**OptoBI-1** is a highly effective and valuable photopharmacological tool for the study of TRPC3, TRPC6, and TRPC7 channels. Its ability to be switched on and off with light provides unparalleled temporal precision for manipulating ion channel activity and downstream cellular events. From controlling  $\text{Ca}^{2+}$ -dependent gene expression in immune cells to modulating

neuronal excitability, **OptoBI-1** enables researchers to dissect the complex roles of TRPC channels in health and disease, paving the way for a deeper understanding of their physiopathological functions and the potential development of novel therapeutic strategies.

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Address: 3281 E Guasti Rd

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